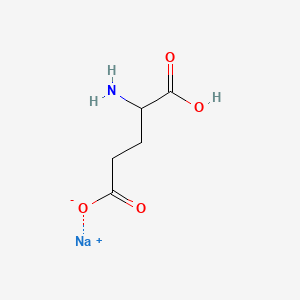
L-Malic acid disodium salt monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Malic acid disodium salt monohydrate: is a chemical compound with the molecular formula NaO2CCH2CH(OH)CO2Na · H2O. This compound is a disodium salt form of L-malic acid, which is a naturally occurring isomer of malic acid found in many sour or unripe fruits .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Malic acid disodium salt monohydrate can be synthesized through the neutralization of L-malic acid with sodium hydroxide. The reaction typically involves dissolving L-malic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt monohydrate .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then crystallized and dried to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: L-Malic acid disodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetic acid.
Reduction: It can be reduced to produce succinic acid.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride.
Major Products:
Oxidation: Oxaloacetic acid.
Reduction: Succinic acid.
Substitution: Various substituted malic acid derivatives.
Scientific Research Applications
Chemistry: L-Malic acid disodium salt monohydrate is used as a chiral building block in organic synthesis. It is also used in the preparation of standard solutions for analytical chemistry .
Biology: In biological research, it is used to study metabolic pathways, particularly the citric acid cycle. It serves as a substrate for enzymes involved in these pathways .
Medicine: this compound is used in the formulation of pharmaceuticals, particularly in the development of drugs that target metabolic disorders .
Industry: In the food industry, it is used as a flavor enhancer and acidity regulator. It is also used in the production of biodegradable polymers .
Mechanism of Action
L-Malic acid disodium salt monohydrate exerts its effects by participating in various biochemical pathways. In the citric acid cycle, it is converted to oxaloacetic acid by the enzyme malate dehydrogenase. This conversion is crucial for the production of energy in cells. The compound also acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems .
Comparison with Similar Compounds
- DL-Malic acid disodium salt
- D-Malic acid disodium salt
- Succinic acid disodium salt
Comparison: L-Malic acid disodium salt monohydrate is unique due to its specific stereochemistry (L-form), which makes it more biologically active compared to its D-form or racemic mixture (DL-form). This stereochemistry is crucial for its role in the citric acid cycle and other metabolic pathways. Succinic acid disodium salt, while similar in structure, lacks the hydroxyl group present in this compound, leading to different chemical reactivity and biological functions .
Properties
CAS No. |
207511-06-6 |
|---|---|
Molecular Formula |
C4H6Na2O6 |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
disodium;(2S)-2-hydroxybutanedioate;hydrate |
InChI |
InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m0.../s1 |
InChI Key |
JHLALIGYBAKQQI-SQGDDOFFSA-L |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)










